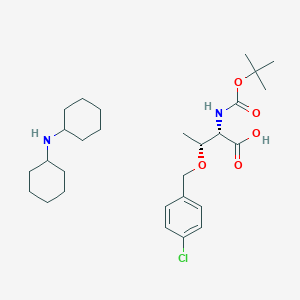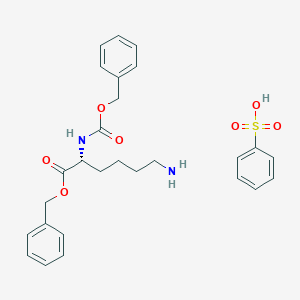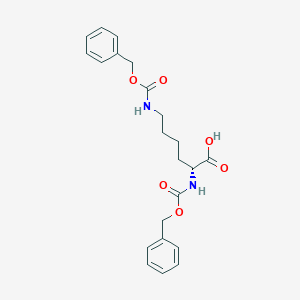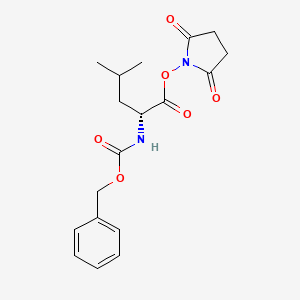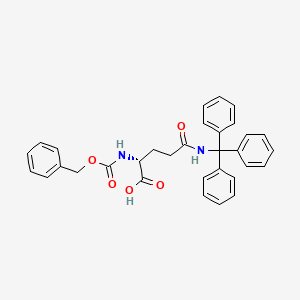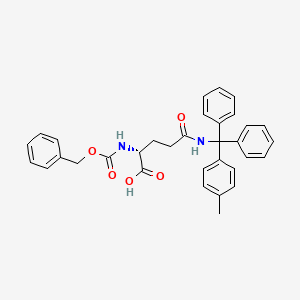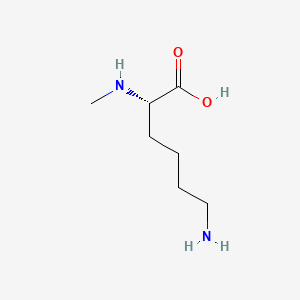
N(2)-méthyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2)-Methyl-L-lysine is a derivative of the amino acid lysine, where a methyl group is attached to the nitrogen atom in the side chain. This modification can significantly alter the properties and functions of the amino acid, making it an important subject of study in various scientific fields.
Applications De Recherche Scientifique
N(2)-Methyl-L-lysine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying amino acid modifications.
Biology: The compound is studied for its role in post-translational modifications of proteins, which can affect protein function and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modifying protein interactions and functions.
Industry: N(2)-Methyl-L-lysine is used in the production of specialized peptides and proteins for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N(2)-methyl-L-lysine typically involves the methylation of L-lysine. One common method is the reductive methylation process, where L-lysine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure the selective methylation of the nitrogen atom.
Industrial Production Methods: In an industrial setting, the production of N(2)-methyl-L-lysine can be scaled up using similar reductive methylation techniques. The process involves large-scale reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N(2)-Methyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce any oxidized forms back to the original compound.
Substitution: N(2)-Methyl-L-lysine can participate in substitution reactions where the methyl group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted in polar solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of modified lysine derivatives.
Mécanisme D'action
The mechanism by which N(2)-methyl-L-lysine exerts its effects involves its incorporation into proteins, where it can influence protein structure and function. The methylation of lysine residues can affect protein-protein interactions, enzyme activity, and the overall stability of proteins. This modification can also play a role in regulating gene expression by influencing the binding of transcription factors and other regulatory proteins to DNA.
Comparaison Avec Des Composés Similaires
N(6)-Methyl-L-lysine: Another methylated derivative of lysine, where the methyl group is attached to the epsilon nitrogen atom.
N(2)-Acetyl-L-lysine: A derivative where an acetyl group is attached to the nitrogen atom in the side chain.
N(2)-Ethyl-L-lysine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness: N(2)-Methyl-L-lysine is unique due to its specific methylation at the nitrogen atom in the side chain, which can lead to distinct biochemical properties and interactions compared to other lysine derivatives. This specificity makes it a valuable tool in studying the effects of lysine methylation on protein function and regulation.
Propriétés
IUPAC Name |
(2S)-6-amino-2-(methylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYPWXRMOFUVGH-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
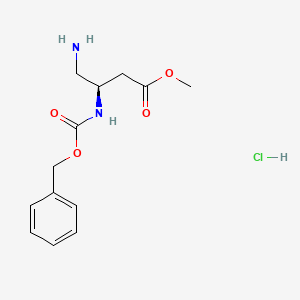




![N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612882.png)
